N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide
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Overview
Description
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide is a complex organic compound that features both nitro and nitroso functional groups. These groups are known for their significant roles in various chemical reactions and applications. The compound’s structure includes a nitroaniline moiety, which is a common motif in many industrial and pharmaceutical chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of aniline derivatives, followed by nitrosation and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of the nitro and nitroso groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and nitrosation processes. These processes are typically carried out in batch reactors with stringent controls on temperature, pressure, and reactant concentrations to ensure high yields and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce corresponding amines.
Scientific Research Applications
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide involves its interaction with various molecular targets and pathways. The nitro and nitroso groups can participate in redox reactions, influencing cellular processes and enzyme activities. These interactions can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects or toxicological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: Shares the nitroaniline moiety but lacks the nitroso group.
N-Methyl-2-nitroaniline: Similar structure but with a methyl group instead of the nitroso group.
Nitrobenzene: Contains a nitro group on a benzene ring but lacks the additional functional groups present in the target compound.
Uniqueness
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52768-05-5 |
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Molecular Formula |
C16H17N5O4 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide |
InChI |
InChI=1S/C16H17N5O4/c1-16(21(24)25,12-19(17-22)14-8-4-2-5-9-14)13-20(18-23)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
NDMXXGRHPMAJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C1=CC=CC=C1)N=O)(CN(C2=CC=CC=C2)N=O)[N+](=O)[O-] |
Origin of Product |
United States |
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